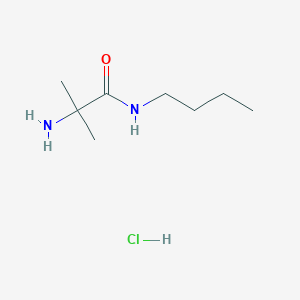![molecular formula C12H17BrClNO B1525244 3-[(2-Bromophenoxy)methyl]piperidine hydrochloride CAS No. 1220019-26-0](/img/structure/B1525244.png)
3-[(2-Bromophenoxy)methyl]piperidine hydrochloride
Vue d'ensemble
Description
“3-[(2-Bromophenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H17BrClNO . It has a molecular weight of 306.63 . This compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for “3-[(2-Bromophenoxy)methyl]piperidine hydrochloride” is 1S/C12H16BrNO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H . This code provides a specific description of the molecule’s structure.Applications De Recherche Scientifique
Bioactive Compound Synthesis
One of the primary applications of such chemical structures is in the synthesis of bioactive compounds. For instance, halogen-bearing phenolic bis Mannich bases, including derivatives of piperidine, have been synthesized and evaluated for their cytotoxic and enzyme inhibitory effects. These compounds show potential as lead molecules for anticancer drug development due to their marked cytotoxic potencies and selective toxicity towards tumors, although they possess low inhibition potency towards certain enzyme isoforms, indicating a need for further molecular modifications (Yamali, Gul, Sakagami, & Supuran, 2016).
Radiolabeled Probes for Receptor Studies
Halogenated derivatives of piperidines have been synthesized and evaluated as potential probes for σ-1 receptors, with in vitro and in vivo studies demonstrating their utility in brain and organ imaging through tomographic studies. This research contributes significantly to our understanding of receptor distribution and function in various physiological and pathological states (Waterhouse, Mardon, Giles Km, Collier Tl, & O'Brien, 1997).
Antidepressant Activity
Another area of application is in the development of potential antidepressant agents. Derivatives such as the 3-[(2-ethoxyphenoxy)methyl]piperidine have been synthesized and evaluated for their antidepressant activity, demonstrating comparable biological activity to known antidepressant drugs. This illustrates the chemical's potential in contributing to the development of new treatments for depression (Balsamo, Giorgi, Lapucci, Lucacchini, Macchia, Macchia, Martini, & Rossi, 1987).
Novel Anion Exchange Membrane Synthesis
In material science, novel bisphenol monomers bearing cyclic tertiary amines, prepared through reactions involving piperidine derivatives, have been used to synthesize poly(aryl ether sulfone) membranes. These membranes demonstrate high ion conductivity and dimensional stability, showing promise for applications in fuel cells and other technologies requiring anion exchange membranes (Wang, Xue, Zhou, Zheng, Li, Zhang, & Sherazi, 2019).
Environmental and Sensing Applications
Hydrazide-based fluorescent probes derived from piperidine have been designed for the highly sensitive and selective optical signaling of metal ions like Cu2+ and Hg2+ in aqueous solutions. Such compounds offer valuable tools for environmental monitoring and the detection of heavy metals in various contexts (Wang, Zhao, Guo, Pei, & Zhang, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3-[(2-bromophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMWUPOZCBBNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromophenoxy)methyl]piperidine hydrochloride | |
CAS RN |
1220019-26-0 | |
| Record name | Piperidine, 3-[(2-bromophenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525161.png)




![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1525169.png)






![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1525183.png)
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1525184.png)